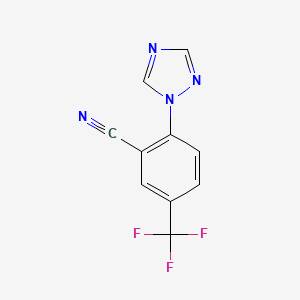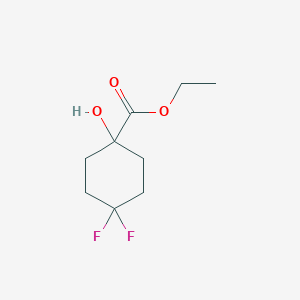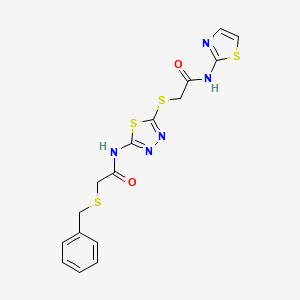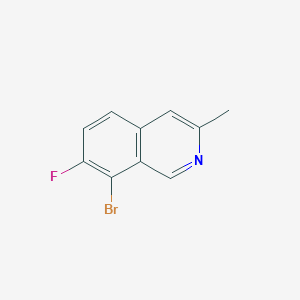
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Applications De Recherche Scientifique
Antimicrobial Activities
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. Research by Al‐Azmi and Mahmoud (2020) demonstrated the successful synthesis of novel triazole derivatives, which were tested and found effective as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural characterization of triazole-containing compounds. For instance, Conradie et al. (2018) presented the synthesis and X-ray structures of five 2-pyridyl-(1,2,3)-triazole-copper compounds, revealing Jahn–Teller distortion in these compounds (Conradie et al., 2018).
Anticonvulsant Activity
Triazole derivatives have also been evaluated for their anticonvulsant properties. Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and assessed their anticonvulsant activity, showing excellent results in some compounds (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) Inhibition
Ahmed et al. (2017) identified 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, indicating a new avenue for therapeutic applications (Ahmed et al., 2017).
Microwave-Assisted Synthesis
Research by Shaaban (2008) explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the potential for efficient synthesis of triazole derivatives (Shaaban, 2008).
Photolysis Studies
Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, contributing to understanding the photochemical behavior of related triazole compounds (Tsuge, Oe, & Tashiro, 1977).
Tankyrase 1/2 Inhibition
Voronkov et al. (2013) conducted a focused structure-activity relationship study on tankyrase inhibitors, leading to the development of a potent and specific tankyrase 1/2 inhibitor based on a 1,2,4-triazole core (Voronkov et al., 2013).
Anticancer Activity
Kaczor et al. (2013) synthesized and analyzed 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, characterizing its anticancer activity through molecular docking studies (Kaczor et al., 2013).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, some triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase . Without specific information on the intended use of “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile”, it’s hard to predict its mechanism of action.
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-9(7(3-8)4-14)17-6-15-5-16-17/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMWTCBTXFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)

![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)


![4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2583268.png)


![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)
![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)

![6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2583279.png)
